REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:5])[C:3]#[N:4].[C:6]([N:10]=[C:11]=[O:12])([CH3:9])([CH3:8])[CH3:7]>O1CCCC1>[C:3]([CH:2]([NH:1][C:11]([NH:10][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:12])[CH3:5])#[N:4]
|
Name
|
|
Quantity
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21.1 g
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Type
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reactant
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Smiles
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NC(C#N)C
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Name
|
|
Quantity
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30.7 g
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)N=C=O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for five hours
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Duration
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5 h
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Type
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CUSTOM
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Details
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At the end of this period, the tetrahydrofuran is removed at reduced pressure
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Type
|
CUSTOM
|
Details
|
The solid is recrystallized from methanol
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Name
|
|
Type
|
product
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Smiles
|
C(#N)C(C)NC(=O)NC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |